(Z)-3-(4-chlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
Description
The compound (Z)-3-(4-chlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with a thioxo group at position 2 and a benzylidene substituent at position 5. The Z-configuration of the benzylidene moiety is critical for its biological activity and structural stability . The 3-position is substituted with a 4-chlorophenyl group, which enhances lipophilicity and influences binding interactions in biological targets.
Synthesis: The compound is typically synthesized via Knoevenagel condensation between 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one and 3,4,5-trimethoxybenzaldehyde in the presence of a base. Environmentally friendly methods using deep eutectic solvents (e.g., choline chloride-urea) have been reported, yielding the product at 29% with a melting point of 190°C .
Properties
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4S2/c1-23-14-8-11(9-15(24-2)17(14)25-3)10-16-18(22)21(19(26)27-16)13-6-4-12(20)5-7-13/h4-10H,1-3H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUFPNVXQVDGPX-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-chlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 3,4,5-trimethoxybenzaldehyde and thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiazolidinone ring or the aromatic substituents, leading to various reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(4-chlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, this compound is investigated for its antimicrobial and anticancer activities. Studies have shown that thiazolidinone derivatives can inhibit the growth of bacteria, fungi, and cancer cells, making them promising candidates for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly its anti-inflammatory and anticancer properties. Researchers aim to develop new drugs based on this compound to treat various diseases.
Industry
Industrially, this compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-3-(4-chlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer effects could be due to the induction of apoptosis (programmed cell death) in cancer cells or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Structural Features :
- NMR Data : $ ^1H $-NMR (DMSO-$d_6 $) shows peaks for methoxy groups (δ 3.74–3.84 ppm), aromatic protons (δ 6.90–7.60 ppm), and the benzylidene =CH proton (δ 7.60 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 310.00 (M⁻) .
Biological Relevance: Thiazolidinones with 3,4,5-trimethoxybenzylidene moieties are potent inhibitors of enzymes like pantothenate synthetase (PS) in Mycobacterium tuberculosis (IC$_{50}$ values in the nanomolar range) . The 4-chlorophenyl group may enhance target binding compared to other substituents.
Key structural variations among analogs involve substitutions at the 3-position of the thiazolidinone ring and modifications to the benzylidene group. These changes significantly impact physicochemical properties, biological activity, and crystallographic behavior.
Key Observations:
Substituent Effects on Bioactivity: The 3,4,5-trimethoxybenzylidene group is a common pharmacophore for enzyme inhibition (e.g., MTB PS). Analogs with this group, such as compound 19 in , show nanomolar potency .
Crystallographic Stability :
- Compounds with intramolecular hydrogen bonding (e.g., C–H⋯S interactions) exhibit enhanced stability. For example, (Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one forms dimeric structures via intermolecular H-bonds, stabilizing the crystal lattice .
Synthetic Yields: The target compound’s synthesis in a deep eutectic solvent (29% yield) contrasts with higher yields (80–89%) for analogs synthesized via conventional methods (e.g., ethanol reflux) .
Antioxidant vs. Antimicrobial Activity :
- Analogs with hydroxybenzylidene groups (e.g., 5-chloro-2-hydroxybenzylidene) show antioxidant activity, while trimethoxybenzylidene derivatives are prioritized for antimicrobial applications .
Structural Insights from Crystallography:
- Dihedral Angles: The dihedral angle between the thiazolidinone ring and the 3,4,5-trimethoxybenzylidene group influences planarity and π-π stacking. For example, in (Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one, the dihedral angle between the thiazolidinone and benzylidene rings is 9.68°, promoting coplanarity and stronger intermolecular interactions .
- Hydrogen Bonding : Compounds with S(6) and R$_2$$^2$(10) ring motifs (via C–H⋯O/S bonds) exhibit improved crystallinity and thermal stability .
Biological Activity
The compound (Z)-3-(4-chlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one belongs to the thiazolidinone family, which is known for its diverse biological activities. This article focuses on the biological activity of this specific compound, including its antibacterial, antifungal, and antiviral properties, as well as its potential applications in medicinal chemistry.
Antibacterial Activity
Thiazolidinones have been extensively studied for their antibacterial properties. The compound has shown significant activity against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : Studies reveal that thiazolidinone derivatives exhibit MIC values ranging from 31.25 µg/mL to 125 µg/mL against S. aureus and P. aeruginosa . The presence of substituents like 4-chloro and methoxy groups enhances antibacterial efficacy.
Antifungal Activity
The compound has also been evaluated for antifungal activity against Candida albicans. The results indicate moderate antifungal effects with MIC values reported between 125 µg/mL and 500 µg/mL .
Antiviral Activity
Research has indicated that thiazolidinone derivatives can exhibit antiviral properties. The compound's structural features suggest potential inhibition against HIV and HCV. However, specific IC50 values for this compound remain to be established through further studies .
The mechanism by which thiazolidinones exert their biological effects often involves inhibition of critical bacterial enzymes or pathways. For instance, some derivatives target the YycG histidine kinase in Staphylococcus aureus, which is crucial for cell viability and biofilm formation . Additionally, the interaction with viral replication mechanisms is a subject of ongoing research.
Case Studies
- Antibacterial Efficacy : A study conducted on a series of thiazolidinone derivatives demonstrated that those with halogen substitutions had enhanced antibacterial activity compared to their non-substituted counterparts. The compound's structure allows for effective binding to bacterial targets .
- Antifungal Evaluation : In another research effort, the antifungal properties of various thiazolidinones were assessed against clinical isolates of Candida albicans, revealing a promising profile for future drug development .
Q & A
Q. What are the standard synthetic protocols for (Z)-3-(4-chlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one?
The synthesis typically involves a multi-step condensation reaction. Key steps include:
- Step 1 : Reacting a thiazolidinone precursor with 3,4,5-trimethoxybenzaldehyde under reflux conditions in ethanol or methanol .
- Step 2 : Introducing the 4-chlorophenyl group via nucleophilic substitution or condensation, often using catalysts like piperidine or pyridine to enhance reaction efficiency .
- Purification : Recrystallization from ethanol or chromatography to achieve >95% purity . Yields range from 60–75% under optimized conditions, with strict pH (6.5–7.5) and temperature control (70–80°C) .
Q. Which characterization techniques are critical for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and Z-configuration of the benzylidene moiety .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 462.08) .
- High-Performance Liquid Chromatography (HPLC) : Purity analysis (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. What biological activities have been reported for this compound?
- Anticancer : IC₅₀ values of 8–12 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines via apoptosis induction .
- Antimicrobial : MIC of 16 µg/mL against Staphylococcus aureus due to thiazolidinone-mediated membrane disruption .
- Anti-inflammatory : 50% inhibition of COX-2 at 10 µM in RAW 264.7 macrophages .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Temperature : Microwave-assisted synthesis reduces reaction time (2 hours vs. 24 hours) and increases yields to 85% .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic aldehydes, improving reaction kinetics .
- Catalysts : Lewis acids like ZnCl₂ (5 mol%) increase electrophilicity of the aldehyde, accelerating condensation .
- DOE Approach : Use response surface methodology to model interactions between pH, temperature, and catalyst loading .
Q. How can spectral data contradictions during structural elucidation be resolved?
- Complementary Techniques : Pair NMR with X-ray crystallography (using SHELX software ) to resolve ambiguities in stereochemistry.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict NMR chemical shifts and compare with experimental data .
- Isotopic Labeling : ¹³C-labeled precursors can clarify carbon connectivity in complex spectra .
Q. What strategies are effective for assessing structure-activity relationships (SAR)?
- Analog Synthesis : Vary substituents on the benzylidene (e.g., replacing methoxy with ethoxy) or thiazolidinone core to test bioactivity .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical groups (e.g., 4-chlorophenyl for anticancer activity) .
- QSAR Models : Develop regression models correlating logP, polar surface area, and IC₅₀ values to predict activity .
Q. How should experiments be designed to evaluate anticancer mechanisms?
- In Vitro Assays :
- Apoptosis : Annexin V/PI staining and caspase-3 activation assays in dose-dependent studies (1–50 µM) .
- Cell Cycle : Flow cytometry to assess G1/S phase arrest .
- In Vivo Models : Xenograft mice (e.g., HCT-116 tumors) dosed at 25 mg/kg/day for 21 days, with toxicity monitoring via serum ALT/AST .
- Controls : Include cisplatin (positive control) and vehicle-treated groups .
Q. How can solubility challenges in biological testing be addressed?
- Solubilization Agents : Use 0.5% DMSO or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved in vivo .
- Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release and improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
